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Introduction

PR-104 is a water-soluble phosphate pre-prodrug of the dinitrobenzamide mustard PR-104A. It
is a hypoxia-activated prodrug designed to selectively target the hypoxic regions commonly
found in solid tumors, which are often associated with resistance to conventional therapies.[1]
[2][3][4][5] This technical guide provides a comprehensive overview of the preclinical antitumor
activity of PR-104, detailing its mechanism of action, summarizing key quantitative data from in
vitro and in vivo studies, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

PR-104 undergoes rapid in vivo hydrolysis to its active form, PR-104A. The antitumor activity of
PR-104A is realized through two principal bioactivation pathways:

» Hypoxia-Selective Reduction: In the low-oxygen environment of tumors, PR-104A is reduced
by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its
cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M). These
metabolites are potent DNA cross-linking agents that induce cell death.

o AKR1C3-Mediated Reduction: PR-104A can also be activated independently of oxygen by
the aldo-keto reductase 1C3 (AKR1C3) enzyme. Tumors with high expression of AKR1C3
are therefore also potential targets for PR-104 therapy.
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The dual mechanism of activation allows PR-104 to target a broader range of tumor

microenvironments.
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Figure 1: PR-104 activation pathways.

Quantitative In Vitro Activity

The cytotoxic potential of PR-104A has been evaluated in a panel of human cancer cell lines
under both aerobic and hypoxic (anoxic) conditions. The data consistently demonstrate a

significant increase in cytotoxicity under hypoxia.
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. ] Hypoxic
. Aerobic Cio Anoxic Cio .
Cell Line Cancer Type § X Cytotoxicity
(uM) (uM) . )
Ratio (HCR)

Hepatocellular

HepG2 ) 0.8 0.053 15
Carcinoma
Hepatocellular

PLC/PRF/5 ) 5.7 0.11 51
Carcinoma
Hepatocellular

SNU-398 ) 3.3 Not Reported >30
Carcinoma
Hepatocellular

Hep3B ) Not Reported Not Reported Not Reported
Carcinoma

HT29 Colon Carcinoma  >100 1.0 >100

) Cervical

SiHa ) 18 0.45 40
Carcinoma
Non-Small Cell

H460 14 0.35 40

Lung Cancer

1 C1o represents the concentration required to reduce cell survival by 90%. Data extracted from

a study on hepatocellular carcinoma cell lines. 2 HCR is the ratio of aerobic Cio to anoxic Cio,

indicating the selectivity for hypoxic cells.

Quantitative In Vivo Efficacy

The antitumor activity of PR-104 has been demonstrated in various human tumor xenograft

models in mice.

Monotherapy
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Xenograft Model Cancer Type Treatment Outcome
Hepatocellular Significant growth
HepG2 ) PR-104 ]
Carcinoma reduction
Hepatocellular Significant growth
Hep3B _ PR-104 _
Carcinoma reduction
] Active as
HT29 Colon Carcinoma PR-104
monotherapy
) ) ) Active as
SiHa Cervical Carcinoma PR-104
monotherapy
Non-Small Cell Lung Active as
H460 PR-104
Cancer monotherapy
) Active as
Panc-01 Pancreatic Cancer PR-104
monotherapy
Active as
22RV1 Prostate Cancer PR-104
monotherapy

PR-104 has shown single-agent activity in six out of eight xenograft models tested in one study.
In pediatric preclinical models, PR-104 induced objective responses in 21 out of 34 solid tumor
models at its maximum tolerated dose (MTD).

Combination Therapy

PR-104 has demonstrated greater than additive antitumor activity when combined with
chemotherapeutic agents that are typically less effective against hypoxic cells.
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Xenograft Model Cancer Type Combination Outcome
HepG2, PLC/PRF/5, Hepatocellular ) Significantly active in
_ PR-104 + Sorafenib
SNU-398, Hep3B Carcinoma all 4 models
) PR-104 + Greater than additive
Panc-01 Pancreatic Cancer o o
Gemcitabine activity

Greater than additive
22RV1 Prostate Cancer PR-104 + Docetaxel o
activity

Experimental Protocols

In Vitro Cytotoxicity Assays

¢ Cell Lines and Culture: Human tumor cell lines (e.g., HepG2, PLC/PRF/5, SNU-398, HT29,
SiHa, H460) are cultured in appropriate media and conditions.

o Drug Exposure: Cells are exposed to a range of concentrations of PR-104A for a specified

duration (e.g., 4 hours).

e Hypoxic Conditions: For hypoxic experiments, cells are incubated in a chamber with a low
oxygen concentration (e.g., <10 ppm Oz).

e Survival Assay: Cell survival is assessed using a clonogenic assay or a proliferation assay
(e.g., sulforhodamine B). The concentration of drug required to inhibit growth by 50% (ICso)
or reduce survival to 10% (C1o) is determined.
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Figure 2: In vitro cytotoxicity experimental workflow.

In Vivo Tumor Xenograft Studies

Animal Models: Immunocompromised mice (e.g., NOD/SCID or NIH-III hude mice) are used.

Tumor Implantation: Human tumor cells (e.g., 5 x 10° cells) are injected subcutaneously into
the flanks of the mice.

Treatment: When tumors reach a specified size, mice are treated with PR-104 (intravenously
or intraperitoneally), a combination agent, or vehicle control.

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) with
calipers.
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o Efficacy Assessment: Antitumor efficacy is determined by tumor growth delay or by excising
tumors for clonogenic survival assays.

Assessment of Hypoxia

e Pimonidazole Staining: To assess tumor hypoxia, mice are administered the hypoxia marker
pimonidazole.

e Immunohistochemistry: Tumors are excised, sectioned, and stained with an antibody against
pimonidazole adducts. The hypoxic fraction is calculated as the ratio of the pimonidazole-
stained area to the total viable tumor area.

Pharmacokinetics

PR-104 is a water-soluble phosphate ester pre-prodrug that is rapidly converted to the alcohol
prodrug PR-104A in vivo. In mice, PR-104 is well-tolerated. The pharmacokinetic profile of PR-
104 and its metabolites has been characterized. Following administration, PR-104A is further
metabolized to the active cytotoxic species PR-104H and PR-104M, as well as an inactive O-
glucuronide metabolite, PR-104G.

Conclusion

The preclinical data for PR-104 strongly support its potential as an antitumor agent, particularly
in the context of hypoxic solid tumors and those with high AKR1C3 expression. Its dual
mechanism of activation and demonstrated efficacy, both as a monotherapy and in combination
with other anticancer drugs, make it a compelling candidate for further clinical development.
The detailed experimental protocols provided herein offer a foundation for researchers to
design and interpret further studies aimed at elucidating the full therapeutic potential of PR-104
and similar hypoxia-activated prodrugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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